molecular formula C10H20N2O B3089037 (2S)-2-amino-N-cyclopentyl-3-methylbutanamide CAS No. 1188530-96-2

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide

Cat. No.: B3089037
CAS No.: 1188530-96-2
M. Wt: 184.28 g/mol
InChI Key: GRJJRKRYXRWSAK-VIFPVBQESA-N
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Description

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide is an organic compound with a unique structure that includes an amino group, a cyclopentyl group, and a methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-cyclopentyl-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and 3-methylbutanoic acid.

    Amidation Reaction: The primary synthetic route involves an amidation reaction where cyclopentylamine reacts with 3-methylbutanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-cyclopentyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-methylbutanamide: Lacks the cyclopentyl group, making it less bulky and potentially less selective in its interactions.

    N-cyclopentyl-3-methylbutanamide: Lacks the amino group, which may reduce its reactivity and potential biological activity.

Uniqueness

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide is unique due to the presence of both the cyclopentyl group and the amino group, which confer specific steric and electronic properties. These properties make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJJRKRYXRWSAK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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